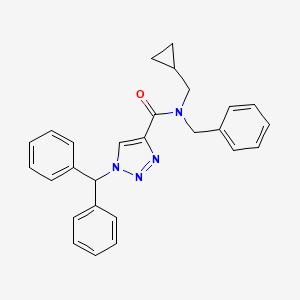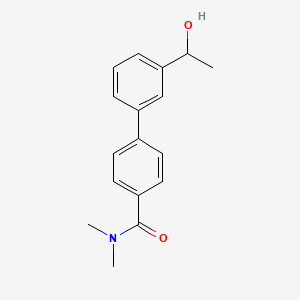![molecular formula C12H16N2O6S2 B5975831 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, also known as MTA, is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is an enzyme that plays a critical role in the regulation of the methylation cycle, which is essential for the maintenance of normal cellular function. Inhibition of SAHH by MTA leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the availability of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This results in a disruption of normal cellular methylation patterns, which can have a variety of downstream effects.
Mecanismo De Acción
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine inhibits SAHH by binding to the enzyme's active site, which prevents the hydrolysis of SAH to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn leads to a decrease in the availability of SAM. The downstream effects of this disruption of normal cellular methylation patterns are complex and can vary depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine are largely related to its inhibition of SAHH and the resulting disruption of normal cellular methylation patterns. This disruption can lead to changes in gene expression, protein function, and cellular metabolism. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit viral replication and promote immune function. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to improve cognitive function and protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has several advantages for use in lab experiments, including its potency as an SAHH inhibitor and its ability to induce a wide range of downstream effects. However, there are also several limitations to its use, including its potential toxicity and the difficulty of interpreting the downstream effects of its disruption of cellular methylation patterns.
Direcciones Futuras
There are several potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, including the development of more potent and selective SAHH inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in normal cellular function and metabolism. Additionally, the development of new methods for the synthesis and delivery of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine could improve its efficacy and reduce its potential toxicity.
Métodos De Síntesis
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine can be synthesized using a variety of methods, including the reaction of 4-morpholinosulfonyl chloride with 2-thiophenecarboxylic acid, followed by reaction with alanine. Other methods include the reaction of 4-morpholinylsulfonyl isocyanate with 2-thiophenecarboxylic acid, followed by reaction with alanine, or the reaction of 4-morpholinylsulfonyl hydrazine with 2-thiophenecarboxylic acid, followed by reaction with alanine.
Aplicaciones Científicas De Investigación
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurological disorders. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has also been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975760.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)